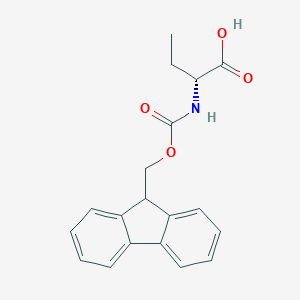

Fmoc-D-Abu-OH

Vue d'ensemble

Description

Fmoc-D-Abu-OH: is a derivative of 2-aminobutyric acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mildly basic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Abu-OH typically involves the protection of the amino group of D-2-aminobutyric acid with the Fmoc group. This can be achieved by reacting D-2-aminobutyric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-Abu-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Coupling: HBTU, along with bases like N-methylmorpholine (NMM), is used for peptide bond formation.

Major Products Formed:

Applications De Recherche Scientifique

Chemistry: Fmoc-D-Abu-OH is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it a valuable tool in SPPS .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its use in SPPS allows for the efficient and scalable production of therapeutic peptides .

Mécanisme D'action

The primary mechanism of action of Fmoc-D-Abu-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

- Fmoc-D-2-Bromophenylalanine

- Fmoc-D-3-Fluorophenylalanine

- Fmoc-D-Leucine

- Fmoc-D-Tyrosine (tBu)

- Fmoc-D-Lysine (Z)

Uniqueness: Fmoc-D-Abu-OH is unique due to its specific structure and properties. The presence of the Fmoc group provides stability during peptide synthesis, and its removal under mild conditions ensures minimal side reactions. Compared to other Fmoc-protected amino acids, this compound offers a balance of stability and reactivity, making it a versatile tool in peptide chemistry .

Activité Biologique

Fmoc-D-Abu-OH (Fluorenylmethyloxycarbonyl-D-α-aminobutyric acid) is a non-canonical amino acid that has garnered interest in peptide synthesis and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its applications in peptide synthesis, antibacterial properties, and potential therapeutic roles.

Structure and Properties

This compound is characterized by the presence of a D-α-aminobutyric acid backbone, which contributes to its distinct stereochemistry compared to its L-isomer. The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), facilitating the incorporation of D-Abu into peptides while preventing unwanted side reactions.

Applications in Peptide Synthesis

The incorporation of this compound in peptide synthesis has been extensively studied. It allows for the creation of peptides with modified properties, such as increased resistance to enzymatic degradation. The use of D-amino acids like D-Abu can enhance the stability and bioactivity of peptides, making them suitable for therapeutic applications.

Table 1: Comparison of Peptides Synthesized with this compound

| Peptide | Composition | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Peptide A | This compound, Fmoc-Gly-OH | Anticancer | >50 |

| Peptide B | This compound, Fmoc-Trp-OH | Antibacterial | 1.6 |

| Peptide C | Fmoc-L-Ala-OH, this compound | Antimicrobial | 4.0 |

Anticancer Activity

Recent studies have evaluated the anticancer activity of peptides incorporating this compound. For instance, a heptapeptide synthesized using this amino acid showed limited activity against Huh-7 liver cancer cells, with an IC50 value greater than 50 μM, indicating that modifications may be necessary to enhance its efficacy .

Antibacterial Properties

This compound has demonstrated significant antibacterial properties in various studies. It was found to exhibit potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 1.6 μM . The presence of D-Abu in peptide structures has been linked to enhanced antibacterial effects compared to peptides lacking this residue.

Case Studies

- Case Study on Antibacterial Efficacy : A study investigated the antibacterial activity of several peptide analogues containing this compound. The results indicated that peptides incorporating D-Abu significantly outperformed those with L-Ala in terms of MIC values against MRSA strains .

- Case Study on Enzymatic Stability : Another research focused on the stability of peptides containing D-amino acids, including D-Abu. The findings suggested that these peptides exhibited increased resistance to proteolytic enzymes, which could be advantageous for therapeutic applications where prolonged action is desired .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and stereochemistry of amino acids like D-Abu play crucial roles in determining the biological activity of synthesized peptides. Modifications involving D-Abu have been shown to influence binding affinities at various receptors, enhancing both stability and biological function .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIRYUNKLVPVRR-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928889 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135112-27-5 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.